molecular formula C11H12N2 B3053157 Naphthalen-2-ylmethyl-hydrazine CAS No. 51421-33-1

Naphthalen-2-ylmethyl-hydrazine

Cat. No.: B3053157
CAS No.: 51421-33-1
M. Wt: 172.23 g/mol
InChI Key: VWAKMCBHVWHZAL-UHFFFAOYSA-N
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Description

Naphthalen-2-ylmethyl-hydrazine is a hydrazine derivative featuring a naphthalene moiety substituted at the 2-position with a methyl-hydrazine group. Structurally, it comprises a naphthalene ring system (a fused bicyclic aromatic hydrocarbon) linked to a hydrazine functional group via a methyl bridge. Its synthesis typically involves condensation reactions between naphthaldehyde derivatives and hydrazine or substituted hydrazines under acidic or microwave-assisted conditions . The compound’s hydrochloride salt, 2-Naphthylhydrazine Hydrochloride (CAS: 2243-58-5), is commercially available and widely used in research .

Properties

CAS No.

51421-33-1

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

naphthalen-2-ylmethylhydrazine

InChI

InChI=1S/C11H12N2/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,13H,8,12H2

InChI Key

VWAKMCBHVWHZAL-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CNN

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CNN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally analogous to Naphthalen-2-ylmethyl-hydrazine, differing in substituents, regiochemistry, or biological activity:

Naphthalen-1-ylmethyl-hydrazine Derivatives

  • Structural Difference : The naphthalene moiety is substituted at the 1-position instead of the 2-position.
  • Synthesis : Prepared via condensation of 1-naphthaldehyde with phenylhydrazine or hydrazine hydrate under microwave irradiation (180 W, 2–9 minutes) .
  • Activity : Exhibits moderate antioxidant activity in DPPH radical scavenging assays (IC₅₀: 45–60 µM), comparable to but slightly less potent than 2-yl derivatives .

2-Naphthylhydrazine Hydrochloride

  • Structure : The hydrochloride salt of Naphthalen-2-ylhydrazine (C₁₀H₁₁ClN₂, MW: 194.66).
  • Applications : Used as a precursor in heterocyclic synthesis (e.g., thiazoles, pyrimidines) and in biochemical studies. CAS: 2243-58-5 .
  • Comparison : The salt form enhances solubility in polar solvents, facilitating reactions in aqueous media, unlike the free base.

[1-(Naphthalen-2-yl)ethyl]hydrazine Hydrochloride

  • Structure : Features an ethyl group bridging the naphthalene and hydrazine (C₁₂H₁₄N₂·HCl).
  • Synthesis : Derived from 2-acetylnaphthalene via hydrazine hydrate reflux .
  • Activity : Demonstrated higher thermal stability (decomposition >200°C) compared to methyl-linked analogs .

5-(Naphthalene-2-yl)thieno[2,3-d]pyrimidin-4-yl-hydrazine

  • Structure: Combines a thienopyrimidine ring with a naphthalen-2-yl-hydrazine group.
  • Synthesis: Synthesized via hydrazine hydrate reflux with thienopyrimidine precursors (3 hours, ethanol) .
  • Activity : Exhibits dual antioxidant (IC₅₀: 32 µM in DPPH assay) and antimicrobial activity, surpassing simpler hydrazine derivatives .

Key Research Findings

Synthetic Efficiency : Microwave-assisted synthesis of naphthalen-1-ylmethyl-hydrazine derivatives reduces reaction time to <10 minutes, compared to conventional reflux (3–5 hours) .

Antioxidant Activity : 2-yl derivatives generally outperform 1-yl isomers in radical scavenging assays, likely due to enhanced electron delocalization in the 2-position .

Toxicity: Hydrazine derivatives with bulkier substituents (e.g., thienopyrimidine) show lower cytotoxicity (LD₅₀ >500 mg/kg in murine models) compared to simpler analogs .

Preparation Methods

Nucleophilic Substitution of Naphthalen-2-ylmethyl Halides with Hydrazine

A widely documented method involves the nucleophilic displacement of halides from naphthalen-2-ylmethyl halides using hydrazine. The process typically begins with the synthesis of 1-chloromethylnaphthalene, achieved through the reaction of naphthalene with formaldehyde and hydrochloric acid under Friedel-Crafts conditions.

$$
\text{Naphthalene} + \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{1-Chloromethylnaphthalene}
$$

Subsequent treatment with anhydrous hydrazine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–8 hours yields the target compound. The reaction mechanism proceeds via an SN2 pathway, with yields ranging from 65–75% after purification by vacuum distillation. Key challenges include controlling bis-alkylation byproducts, which are minimized by using a 2:1 molar excess of hydrazine.

Condensation of Naphthalen-2-carbaldehyde with Hydrazine Derivatives

Alternative routes employ naphthalen-2-carbaldehyde as a precursor. Condensation with hydrazine hydrate in ethanol under reflux forms the corresponding hydrazone, which is reduced using sodium borohydride or catalytic hydrogenation (Pd/C, H₂) to yield naphthalen-2-ylmethyl-hydrazine.

$$
\text{Naphthalen-2-carbaldehyde} + \text{N}2\text{H}4 \rightarrow \text{Hydrazone intermediate} \xrightarrow{\text{NaBH}_4} \text{this compound}
$$

This method achieves 70–80% purity, requiring subsequent column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. The aldehyde route is advantageous for scalability but incurs higher costs due to the price of naphthalen-2-carbaldehyde.

Phase Transfer-Catalyzed Alkylation of Hydrazine

Industrial-scale synthesis leverages phase transfer catalysis (PTC) to enhance reaction efficiency. A patented approach reacts 1-chloromethylnaphthalene with hydrazine in a biphasic system (toluene/water) using tetra-n-butylammonium bromide as the catalyst. The PTC method operates at ambient temperatures (25–30°C), achieving 85% conversion within 4 hours. Post-reaction workup involves acid-base extraction (10% H₂SO₄ and NaOH) to isolate the product, followed by high-vacuum distillation to attain >95% purity.

Reductive Amination of Naphthalen-2-ylmethyl Ketones

Emerging methodologies explore reductive amination strategies. For example, (6-methoxynaphthalen-2-yl)methyl-hydrazine is synthesized via the reduction of a Schiff base formed between 6-methoxy-2-naphthaldehyde and hydrazine. The reaction employs sodium cyanoborohydride in methanol at pH 4–5 (acetic acid buffer), yielding 60–65% of the product after recrystallization from acetonitrile. While this method is less common for the non-methoxy derivative, it highlights the versatility of reductive amination for functionalized analogs.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each method:

Method Starting Material Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 1-Chloromethylnaphthalene 75 95 Cost-effective Byproduct formation
Aldehyde Condensation Naphthalen-2-carbaldehyde 70 90 High selectivity Expensive precursor
Phase Transfer Catalysis 1-Chloromethylnaphthalene 85 95 Rapid, scalable Requires catalyst recycling
Reductive Amination 6-Methoxy-2-naphthaldehyde 65 88 Functional group tolerance Multi-step synthesis

Challenges and Optimization Strategies

A major challenge in all routes is the hygroscopicity and oxidative instability of the product, necessitating storage under nitrogen or argon. Process optimizations include:

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst Recycling : Recovering tetra-n-butylammonium bromide via aqueous extraction lowers costs in PTC methods.
  • Purification Advances : Short-path distillation under high vacuum (<0.1 mmHg) improves yield to >90% by minimizing thermal decomposition.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsReference
DiazotizationNaNO₂, HCl, 0–5°C
ReductionSnCl₂ (aqueous HCl)
Hydrazone formationAldehyde/ketone, ethanol, reflux

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • X-ray crystallography : Use SHELX software () for single-crystal refinement. Ensure high-resolution data (≤1.0 Å) to resolve aromatic stacking in naphthalene moieties.
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm hydrazine linkage (δ 7–8 ppm for aromatic protons; ).
    • IR : N–H stretches (~3300 cm⁻¹) and C=N peaks (~1600 cm⁻¹) ().
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₂ requires m/z 173.1079).

Advanced: How can researchers design in vitro and in vivo toxicity studies for this compound?

Answer:

  • In vitro models : Use hepatocyte cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays. Monitor oxidative stress markers (e.g., glutathione depletion; ).
  • In vivo models :
    • Dosing : Administer via oral gavage (10–100 mg/kg) in Sprague Dawley rats ().
    • Endpoints : Liver histopathology, serum ALT/AST levels, and proteomic profiling (2-D DIGE; ).
  • Toxicogenomics : Apply PCA/PLSR to identify dose-responsive biomarkers (e.g., lipid metabolism proteins; ).

Q. Table 2: Toxicity Study Design

ParameterIn VitroIn Vivo
ModelHepG2 cellsSprague Dawley rats
Key AssaysMTT, ROS detectionHistopathology, serum enzymes
Data AnalysisIC₅₀ calculationMultivariate PCA/PLSR
Reference

Advanced: How can contradictory data on metabolic pathways be resolved?

Answer:
Contradictions in metabolic outcomes (e.g., hepatotoxicity vs. detoxification) require:

  • Multi-omics integration : Combine proteomics (), transcriptomics, and metabolomics to map pathway crosstalk.
  • Dose-response modeling : Use nonlinear regression to distinguish adaptive vs. toxic thresholds ().
  • In silico simulations : Density functional theory (DFT) to predict reactive intermediates (e.g., hydrazine radical formation; ).

Methodological: What strategies optimize catalytic efficiency in hydrazine-mediated reactions?

Answer:

  • Catalyst selection : Palladium complexes () for C–N bond formation (e.g., allylic amination).
  • Solvent effects : Use polar aprotic solvents (DMF, acetonitrile) to stabilize transition states ().
  • Temperature control : 60–80°C for kinetic control, avoiding side reactions (e.g., over-reduction; ).

Q. Table 3: Catalytic Reaction Optimization

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂/Xantphos85–90% ()
SolventDMFEnhances nucleophilicity
Temperature70°CMinimizes decomposition

Advanced: How does the compound’s stereoelectronic profile influence its reactivity?

Answer:

  • Electronic effects : The naphthalene ring’s electron-rich π-system directs electrophilic substitution (e.g., sulfonation at the 1-position; ).
  • Steric hindrance : 2-methyl substitution reduces accessibility to the hydrazine group, slowing nucleophilic attacks ().
  • Computational modeling : M05-2X/6-31G(d) methods () predict reaction barriers for deoxygenation pathways.

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